molecular formula C14H21NO2 B14411393 N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide CAS No. 82544-94-3

N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide

Cat. No.: B14411393
CAS No.: 82544-94-3
M. Wt: 235.32 g/mol
InChI Key: YAEXVPZWECAAHV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of a benzene ring substituted with methoxy, dimethyl, and diethylamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The diethylamide group can further modulate its activity by affecting the compound’s solubility and stability.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-methoxybenzamide
  • N,N-Diethyl-3-methylbenzamide
  • N,N-Dimethyl-4-bromo-3-methoxybenzamide

Comparison: N,N-Diethyl-2-methoxy-4,5-dimethylbenzamide is unique due to the specific positioning of its methoxy and dimethyl groups on the benzene ring. This structural arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methoxy group at the 2-position can enhance the compound’s electron-donating properties, influencing its reactivity in electrophilic aromatic substitution reactions.

Properties

CAS No.

82544-94-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-4,5-dimethylbenzamide

InChI

InChI=1S/C14H21NO2/c1-6-15(7-2)14(16)12-8-10(3)11(4)9-13(12)17-5/h8-9H,6-7H2,1-5H3

InChI Key

YAEXVPZWECAAHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C(=C1)C)C)OC

Origin of Product

United States

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